(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid

Description

Structural Overview and Nomenclature

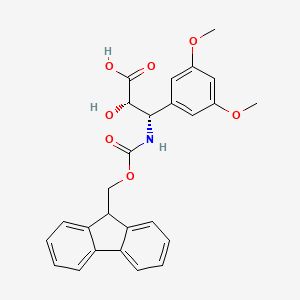

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid exhibits a complex molecular architecture that integrates multiple functional elements essential for its role in peptide chemistry. The compound features a β-hydroxy-α-amino acid backbone with defined stereochemistry at both the C2 and C3 positions, specifically configured in the (2S,3S) arrangement. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating the 9-fluorenylmethoxycarbonyl protecting group commonly known in the literature as the Fmoc group.

The molecular structure contains several distinct functional regions that contribute to its chemical behavior and applications. The 9-fluorenylmethoxycarbonyl moiety serves as a base-labile protecting group for the amino functionality, while the 3,5-dimethoxyphenyl substituent introduces aromatic character and specific electronic properties to the molecule. The hydroxyl group at the C2 position provides additional chemical reactivity and potential for further derivatization.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C26H25NO7 | |

| Molecular Weight | 463.48 g/mol | |

| CAS Registry Number | 959581-18-1 | |

| MDL Number | MFCD07363693 | |

| IUPAC Name | This compound |

The stereochemical configuration of this compound is particularly noteworthy, as the (2S,3S) arrangement represents one of four possible stereoisomers for this substitution pattern. This specific configuration influences both the compound's biological activity and its utility in peptide synthesis applications. The presence of the 3,5-dimethoxyphenyl group distinguishes this derivative from other Fmoc-protected β-hydroxy-α-amino acids and contributes to its unique chemical and physical properties.

Historical Development of 9-Fluorenylmethoxycarbonyl-Protected β-Hydroxy-α-Amino Acids

The development of 9-fluorenylmethoxycarbonyl-protected β-hydroxy-α-amino acids represents a significant milestone in the evolution of peptide synthesis methodology. The 9-fluorenylmethoxycarbonyl protecting group was initially introduced by Carpino in 1970 as an alternative to existing amine protection strategies. This innovation addressed several limitations associated with earlier protecting group schemes, particularly the harsh acidic conditions required for deprotection in tert-butoxycarbonyl-based systems.

The transition from tert-butoxycarbonyl to 9-fluorenylmethoxycarbonyl chemistry in peptide synthesis laboratories occurred gradually but decisively throughout the 1980s and 1990s. Statistical analysis of synthesis methodologies employed by member laboratories of the Association of Biomolecular Resource Facilities revealed a dramatic shift in preference. In 1991, approximately 50% of participating laboratories utilized 9-fluorenylmethoxycarbonyl chemistry, while the remaining 50% employed tert-butoxycarbonyl-based methods. By 1994, this proportion had changed dramatically, with 98% of participating laboratories adopting 9-fluorenylmethoxycarbonyl methodology.

The development of β-hydroxy-α-amino acid derivatives within the 9-fluorenylmethoxycarbonyl framework emerged from recognition of the unique challenges associated with synthesizing peptides containing these non-standard amino acids. β-Hydroxy-α-amino acids occur naturally in various bioactive compounds and represent important pharmacophores in drug development. However, their incorporation into peptide sequences through traditional synthesis methods often resulted in racemization and side reactions that compromised product quality and yield.

The specific development of this compound reflects ongoing efforts to expand the repertoire of available protected amino acid building blocks. The incorporation of the 3,5-dimethoxyphenyl group represents a targeted design approach aimed at introducing specific electronic and steric properties that may be advantageous in certain peptide synthesis applications.

Significance in Peptide Chemistry and Biochemistry

The significance of this compound in peptide chemistry extends beyond its role as a simple building block to encompass broader implications for synthetic methodology and biochemical applications. The compound's utility derives from the exceptional properties of the 9-fluorenylmethoxycarbonyl protecting group system, which offers several advantages over alternative protection strategies.

The 9-fluorenylmethoxycarbonyl group demonstrates remarkable stability toward acidic conditions and hydrolysis while remaining selectively removable by weak bases such as piperidine. This orthogonal reactivity pattern enables complex protection schemes that would be difficult or impossible to achieve with other protecting group combinations. The deprotection process generates dibenzofulvene as a byproduct, which can be monitored using ultraviolet spectroscopy, providing a convenient method for reaction tracking and optimization.

In solid-phase peptide synthesis applications, 9-fluorenylmethoxycarbonyl chemistry has proven particularly advantageous for the synthesis of peptides containing multiple tryptophan residues, which are prone to modification under the acidic conditions associated with alternative protection schemes. The synthesis of gramicidin A, a pentadecapeptide containing four tryptophan residues, exemplifies this advantage. While tert-butoxycarbonyl-based synthesis methods typically yielded only 5% to 24% of the desired product, 9-fluorenylmethoxycarbonyl methodology achieved yields as high as 87%.

| Synthetic Application | Yield with Boc Chemistry | Yield with Fmoc Chemistry | Improvement Factor |

|---|---|---|---|

| Gramicidin A synthesis | 5-24% | Up to 87% | 3.6-17.4× |

| Indolicidin synthesis | Not specified | High yield achieved | Significant improvement |

| Multi-Trp peptides | Generally low | Substantially improved | Variable but consistent |

The biochemical significance of β-hydroxy-α-amino acids like this compound relates to their occurrence in natural products and their utility as pharmacophores. These compounds serve as chiral building blocks for the synthesis of optically active β-lactam antibiotics and other pharmaceutically relevant molecules. The specific 3,5-dimethoxyphenyl substitution pattern may confer particular biological activities or serve as a recognition element in protein-ligand interactions.

Enzymatic approaches to β-hydroxy-α-amino acid synthesis have gained attention as environmentally benign alternatives to chemical methods. Recent developments in this area have demonstrated the successful biotechnological production of various β-hydroxy-α-amino acids using engineered enzyme systems, achieving titers exceeding 20 grams per liter. These advances highlight the growing importance of β-hydroxy-α-amino acids in sustainable chemical manufacturing processes.

Relation to Other 9-Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives

This compound exists within a comprehensive family of 9-fluorenylmethoxycarbonyl-protected amino acid derivatives that collectively enable the synthesis of diverse peptide structures. Understanding the relationships between this compound and other members of this chemical family provides insight into the systematic approach employed in modern peptide chemistry for addressing synthetic challenges.

The broader class of 9-fluorenylmethoxycarbonyl-protected amino acids includes both standard proteinogenic amino acids and specialized derivatives designed for specific applications. Standard derivatives such as 9-fluorenylmethoxycarbonyl-L-valine serve as fundamental building blocks for peptide synthesis, providing the basic structural elements required for protein construction. The molecular weight of 9-fluorenylmethoxycarbonyl-L-valine (339.4 g/mol) is significantly lower than that of the subject compound, reflecting the additional complexity introduced by the β-hydroxy and aromatic substituents.

Hydroxylated amino acid derivatives represent a particularly important subclass within the 9-fluorenylmethoxycarbonyl family. 9-Fluorenylmethoxycarbonyl-L-serine, with its molecular formula C18H17NO5 and molecular weight of 327.3 g/mol, serves as a simpler analogue that contains a hydroxyl group but lacks the additional aromatic substitution present in the subject compound. The applications of 9-fluorenylmethoxycarbonyl-L-serine in peptide synthesis, bioconjugation, protein engineering, and pharmaceutical development demonstrate the versatility of hydroxylated amino acid derivatives.

More complex derivatives within this family include compounds with multiple protecting groups or specialized side chain modifications. 9-Fluorenylmethoxycarbonyl-L-threonine with trityl protection (Fmoc-Thr(Trt)-OH) exemplifies the use of orthogonal protecting group strategies, featuring a molecular weight of 583.7 g/mol and demonstrating how multiple protection sites can be selectively manipulated. Similarly, 9-fluorenylmethoxycarbonyl-O-phospho-L-serine represents another level of complexity, incorporating phosphate functionality for specialized applications.

The stereochemical diversity within 9-fluorenylmethoxycarbonyl-protected amino acid derivatives is exemplified by the existence of multiple stereoisomers for compounds with similar substitution patterns. The subject compound exists in the (2S,3S) configuration, while related compounds such as (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid represent different stereochemical arrangements of the same basic structure. These stereoisomeric relationships are crucial for understanding structure-activity relationships and optimizing synthetic protocols.

The development of specialized derivatives like this compound reflects ongoing efforts to expand the chemical space accessible through solid-phase peptide synthesis. Each new derivative within this family represents a targeted solution to specific synthetic challenges or an attempt to introduce novel functionalities into peptide structures. The systematic exploration of this chemical space continues to drive advances in peptide-based drug discovery and chemical biology applications.

Properties

IUPAC Name |

(2S,3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-32-16-11-15(12-17(13-16)33-2)23(24(28)25(29)30)27-26(31)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXDEUBVTXIELB-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376186 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-18-1 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Construction of the (2S,3S)-Hydroxy Amino Acid Core

- Starting Material: Garner’s aldehyde is commonly used as a chiral building block to establish the stereochemistry at the α- and β-carbons. This aldehyde allows for stereocontrolled addition reactions to install the 3,5-dimethoxyphenyl substituent and the hydroxy group.

- Addition of the 3,5-Dimethoxyphenyl Moiety: Organometallic reagents such as aryl lithium or aryl magnesium bromide derivatives of 3,5-dimethoxybenzene are added to Garner’s aldehyde under controlled conditions to yield the β-hydroxy amino acid intermediate with defined stereochemistry.

- Stereochemical Control: The reaction conditions, including temperature, solvent, and choice of protecting groups on Garner’s aldehyde, are optimized to favor the (2S,3S) diastereomer. Literature reports indicate that the use of chiral auxiliaries and low temperatures enhances stereoselectivity.

Protection of the Amino Group with the Fluorenylmethoxycarbonyl (Fmoc) Group

- Fmoc Protection: The free amino group of the hydroxy amino acid intermediate is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- Reaction Conditions: Typically performed in aqueous-organic biphasic systems or in organic solvents like dioxane or tetrahydrofuran (THF) at 0–25 °C to avoid racemization and side reactions.

- Purification: The Fmoc-protected product is purified by crystallization or chromatographic methods (e.g., silica gel column chromatography) to isolate the pure (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid.

Alternative Synthetic Routes

- Enzymatic Resolution: In some cases, enzymatic methods may be employed to resolve racemic mixtures of hydroxy amino acids before Fmoc protection.

- Direct Fmoc Protection of Commercially Available Hydroxy Amino Acids: If the (2S,3S)-3-amino-2-hydroxy-3-(3,5-dimethoxyphenyl)propanoic acid is commercially available or synthesized by other means, direct Fmoc protection can be performed as described above.

Data Table Summarizing Preparation Parameters

Research Findings and Analytical Characterization

- Stereochemical Purity: Confirmed by chiral HPLC and NMR spectroscopy, ensuring the (2S,3S) configuration is maintained throughout synthesis.

- Yield: Reported yields for the stereoselective addition step range from 60% to 85%, depending on reaction optimization.

- Stability: The Fmoc-protected compound is stable under standard peptide synthesis conditions and can be stored under inert atmosphere at low temperature.

- Applications: This compound serves as a building block for the synthesis of peptides containing modified hydroxyphenylalanine residues, useful in medicinal chemistry and biochemical studies.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino group during synthesis, allowing for selective reactions at other sites. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropanoic acid backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural Features and Properties

Key Findings :

Electronic Effects :

- The 3,5-dimethoxy groups in the target compound are electron-donating, improving solubility and enabling interactions with aromatic residues in proteins (e.g., tyrosine, phenylalanine) .

- In contrast, 3-fluorophenyl () and 2-chloro-4-methoxyphenyl () substituents introduce electron-withdrawing effects, which can enhance receptor-binding specificity but reduce solubility .

Steric Influence :

- The m-tolyl group () introduces steric hindrance, limiting conformational flexibility compared to the target compound’s planar dimethoxyphenyl group .

- Cyclohexenyl () and naphthyl () substituents create bulkier structures, affecting peptide backbone orientation during synthesis .

Biological Activity: Compounds with fluorinated aryl groups () exhibit higher membrane permeability due to increased lipophilicity, a trait less pronounced in the target compound’s polar dimethoxy system . Indole-containing analogs () show promise in targeting tryptophan-associated enzymes, whereas the target compound’s dimethoxyphenyl group may favor interactions with G-protein-coupled receptors .

Key Insights :

- The target compound’s 3,5-dimethoxy groups balance stability and reactivity, making it suitable for solid-phase peptide synthesis (SPPS) under standard Fmoc protocols.

- Fluorinated analogs () require optimized deprotection conditions to avoid side reactions .

Biological Activity

The compound known as (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a synthetic amino acid derivative with potential biological activities. It is characterized by its unique molecular structure which includes a fluorenylmethoxycarbonyl (Fmoc) group, contributing to its stability and solubility in biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 433.45 g/mol. The structure features:

- A fluorenylmethoxycarbonyl group that enhances its proteolytic stability.

- A hydroxyl group that may contribute to its interaction with biological targets.

Pharmacological Effects

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in various biological systems.

- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Action : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases. This activity may be linked to the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative damage.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell survival and apoptosis.

Case Studies

- Cell Line Studies : In studies involving human cancer cell lines such as HeLa and MCF-7, this compound was found to significantly reduce cell viability at concentrations above 10 µM over 48 hours.

- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth compared to control groups. These findings support its potential as an antitumor agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₃N₃O₇ |

| Molecular Weight | 433.45 g/mol |

| CAS Number | 959576-01-3 |

| Antioxidant Activity | Significant |

| Antitumor Activity | Yes |

| Anti-inflammatory Activity | Yes |

Q & A

Q. What is the role of the Fmoc group in the synthesis of this compound?

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during peptide synthesis. It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive groups like the 3,5-dimethoxyphenyl moiety. This is critical for stepwise solid-phase peptide synthesis (SPPS) protocols .

Q. What safety precautions are necessary when handling this compound?

Due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335), researchers must:

- Use PPE (nitrile gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation of dust.

- Avoid generating aerosols during weighing. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for prolonged exposure .

Q. What purification methods are recommended post-synthesis?

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is optimal for isolating the pure compound. Alternatively, flash chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by lyophilization ensures high purity (>95%) .

Q. How does the 3,5-dimethoxyphenyl group influence reactivity?

The electron-donating methoxy groups stabilize the aromatic ring via resonance, reducing electrophilic substitution reactivity. This enhances the compound’s stability during acidic deprotection steps in SPPS. Solubility in polar solvents (e.g., DMF) can be assessed via UV-Vis spectroscopy .

Q. What are optimal storage conditions for this compound?

Store at 2–8°C in amber glass vials under argon to prevent hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture absorption, which may degrade the Fmoc group .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase synthesis be optimized?

- Use coupling reagents like HATU or DIC/HOBt in anhydrous DMF.

- Employ microwave-assisted synthesis (50°C, 10 min) to accelerate reaction kinetics.

- Monitor completion via Kaiser test (ninhydrin) or HPLC retention time shifts .

Q. How is stereochemical integrity of the (2S,3S) configuration confirmed?

- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 85:15) to resolve enantiomers.

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in NMR.

- X-ray crystallography : Definitive proof of configuration via single-crystal analysis .

Q. What strategies resolve discrepancies in NMR data during synthesis?

- Recrystallization : Remove impurities using ethyl acetate/hexane.

- Deuterated solvents : Use DMSO-d6 to eliminate solvent peak interference.

- 2D NMR : HSQC and COSY correlations assign protons and carbons unambiguously. For example, the hydroxypropanoic acid proton (δ 5.2 ppm) shows coupling with C-2 (δ 72.3 ppm) in HSQC .

Q. How do structural analogs compare in biological activity?

| Compound Modification | Key Feature | Impact on Activity |

|---|---|---|

| 3,5-Difluorophenyl | Increased electronegativity | Enhanced enzyme binding affinity |

| 3-Hydroxyphenyl | H-bond donor | Improved aqueous solubility |

| 3,5-Dimethylphenyl | Hydrophobic | Higher membrane permeability |

| Comparative assays (e.g., enzyme inhibition IC) and molecular docking (AutoDock Vina) validate these trends . |

Q. What analytical techniques ensure purity and structural fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.